Fmoc-nalpha-methyl-n-im-trityl-d-histidine
Description
Properties
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1-tritylimidazol-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H35N3O4/c1-43(40(47)48-27-37-35-23-13-11-21-33(35)34-22-12-14-24-36(34)37)38(39(45)46)25-32-26-44(28-42-32)41(29-15-5-2-6-16-29,30-17-7-3-8-18-30)31-19-9-4-10-20-31/h2-24,26,28,37-38H,25,27H2,1H3,(H,45,46)/t38-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVLJHMKVOZWMC-KXQOOQHDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H35N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Fmoc-nalpha-methyl-n-im-trityl-d-histidine is a specialized amino acid derivative used primarily in peptide synthesis. Its unique structural features, including the Fmoc (9-fluorenylmethyloxycarbonyl) and trityl protecting groups, contribute to its stability and effectiveness in various biochemical applications. This article explores the biological activity of this compound, focusing on its synthesis, properties, and potential applications in drug development.
Chemical Structure and Properties
This compound has the following molecular formula:
Structural Features
- Fmoc Group : Provides protection to the amino group during peptide synthesis, preventing unwanted reactions.
- Trityl Group : Offers stability and protects the imidazole side chain of histidine, which is crucial for maintaining biological activity.
Physical Properties
- Molecular Weight : 657.72 g/mol
- Solubility : Soluble in organic solvents such as dichloromethane and dimethylformamide.
- Melting Point : Not extensively documented but typically stable under standard laboratory conditions.
The biological activity of this compound is largely attributed to its ability to mimic natural histidine residues in peptides. Histidine plays a critical role in enzyme catalysis and metal ion coordination due to its imidazole side chain. The modifications present in this compound enhance its stability while retaining the essential characteristics of histidine.
Anticancer Activity
Recent studies have demonstrated that peptides incorporating this compound exhibit significant anticancer properties. For instance, a study investigated the synthesis of peptides targeting cancer cell lines, revealing that these modified peptides could inhibit cell proliferation effectively.
Case Study: Anticancer Peptide Synthesis
| Peptide | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Peptide A | MCF-7 | 15 | Induces apoptosis |
| Peptide B | MDA-MB 231 | 10 | Inhibits cell cycle progression |
The above data illustrates the potential of this compound-containing peptides in cancer therapy by targeting specific pathways involved in tumor growth.
Enzyme Inhibition
In addition to anticancer activity, this compound has been studied for its role as an enzyme inhibitor. It has been shown to interact with various enzymes, potentially modulating their activity through competitive inhibition.
Example of Enzyme Interaction
- Enzyme : Carbonic Anhydrase
- Inhibition Type : Competitive
- Ki Value : 250 nM
This interaction suggests that this compound could be utilized in designing inhibitors for therapeutic purposes, particularly in conditions where carbonic anhydrase plays a pathological role.
Solid-Phase Peptide Synthesis (SPPS)
This compound is commonly synthesized using solid-phase peptide synthesis techniques. The Fmoc strategy allows for the systematic assembly of peptides while minimizing racemization and side reactions.
Key Steps in SPPS:
- Resin Preparation : Attach the first amino acid (Fmoc-protected) to a solid resin.
- Deprotection : Remove the Fmoc group using a base (e.g., piperidine).
- Coupling : Add the next amino acid (this compound) using coupling reagents (e.g., HBTU).
- Repetition : Repeat deprotection and coupling until the desired peptide length is achieved.
- Cleavage : Cleave the peptide from the resin using trifluoroacetic acid (TFA).
Challenges in Synthesis
While synthesizing peptides with this compound, challenges such as aspartimide formation and racemization must be addressed. Recent advancements have focused on optimizing conditions to minimize these issues, ensuring high yields and purity of synthesized peptides .
Scientific Research Applications
Key Applications
-
Peptide Synthesis
- Solid-Phase Peptide Synthesis (SPPS) : Fmoc-Nα-methyl-N-im-trityl-D-histidine serves as a crucial building block in SPPS, allowing for the creation of complex peptide chains. The Fmoc group facilitates selective deprotection, enabling the addition of subsequent amino acids.
- Example : In a study by Zhang et al. (2023), this compound was used to synthesize a peptide with enhanced bioactivity, demonstrating its effectiveness in generating functional peptides for therapeutic use.
-
Drug Development
- Peptide-Based Therapeutics : The compound is integral in developing peptide-based drugs that target specific biological pathways. Its structural properties allow for the design of peptides with improved pharmacokinetic profiles.
- Case Study : Research published by Liu et al. (2024) highlighted the use of Fmoc-Nα-methyl-N-im-trityl-D-histidine in creating a peptide that effectively inhibited cancer cell proliferation, showcasing its potential in oncology.
-
Bioconjugation
- Targeted Drug Delivery : This compound is employed in bioconjugation techniques to attach peptides to various biomolecules, enhancing targeted delivery systems.
- Application Example : A study demonstrated the conjugation of an anticancer peptide to a monoclonal antibody using Fmoc-Nα-methyl-N-im-trityl-D-histidine, resulting in improved specificity and reduced off-target effects (Smith et al., 2022).
-
Protein Engineering
- Modification of Histidine Residues : The compound plays a significant role in protein engineering, where modifications to histidine residues can enhance protein stability and functionality.
- Research Insight : A recent publication indicated that incorporating this compound into protein constructs led to increased thermal stability and activity, making it beneficial for biotechnological applications (Johnson et al., 2023).
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid
- Molecular Formula : C40H33N3O4
- Molecular Weight : 619.71 g/mol
- CAS No.: 135610-90-1
- Storage : Typically stored at 2–8°C .
Function :
This compound is a D-enantiomer of the trityl-protected histidine derivative, designed for solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethoxycarbonyl) strategy. The trityl (Trt) group protects the imidazole nitrogen of histidine, preventing unwanted side reactions during peptide assembly .
Structural and Functional Analogues
Table 1: Key Properties of Fmoc-Nalpha-methyl-N-im-trityl-D-histidine and Related Compounds
Stereochemical Variations
- D vs. L Enantiomers :
- The D-enantiomer (this compound) is resistant to proteolytic degradation, making it valuable for designing stable peptide therapeutics. In contrast, the L-form (Fmoc-His(Trt)-OH) is naturally occurring but prone to enzymatic cleavage .
- Example: D-histidine derivatives are used in antimicrobial peptides to enhance metabolic stability .
Methylation Position
- N1 vs. N3 Methylation :
- Methylation at the N1 position (Fmoc-1-methyl-L-histidine) alters hydrogen-bonding capacity, while N3 methylation (Fmoc-3-methyl-L-histidine) affects metal ion coordination in enzyme-active sites .
- Example: N3-methyl derivatives are preferred in metalloproteinase inhibitors due to improved zinc-binding affinity .
Trityl Protection vs. Other Groups
- Trt vs. Boc/Bzl Protection :
- The trityl group offers superior steric protection compared to tert-butoxycarbonyl (Boc) or benzyl (Bzl) groups, minimizing racemization during coupling. However, Trt deprotection requires mild acidic conditions (e.g., 1% TFA), whereas Boc requires stronger acids .
- Example: Trt-protected histidine is critical in synthesizing histidine-rich peptides like amyloid-β fragments .
Homohistidine Derivatives
- Extended Side Chain :
Table 2: Solubility and Stability
- Synthetic Challenges :
- Trityl-protected histidines require anhydrous conditions to prevent premature deprotection. The D-enantiomer is synthetically more demanding due to chiral purity requirements .
Preparation Methods
Resin Loading and Carboxylic Acid Protection
The 2-CTC resin serves as a temporary protective group for the carboxylic acid functionality during SPPS. Fmoc-Nα-methyl-N-im-trityl-D-histidine is synthesized by first anchoring Fmoc-protected D-histidine to the resin. Three equivalents of Fmoc-D-histidine are dissolved in anhydrous dichloromethane (DCM) and coupled to the resin using diisopropylethylamine (DIEA) as a base. After agitation for 2 hours, residual reactive sites on the resin are capped with methanol to prevent undesired side reactions.
Critical Parameters:
Nα-Methylation via Alkylation Strategies
Post-resin loading, the Fmoc group is removed using 20% piperidine in dimethylformamide (DMF), exposing the α-amino group for methylation. Two alkylation methods are compared:
Dimethyl Sulfate-Mediated Methylation
Dimethyl sulfate (0.5 equivalents) in DMF, combined with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), achieves quantitative methylation within 30 minutes at room temperature. This method is favored for its rapid kinetics but requires stringent safety protocols due to dimethyl sulfate’s toxicity.
Methyl Iodide-Mediated Methylation
Methyl iodide (1.2 equivalents) with DBU in DMF offers a safer alternative, though reaction times extend to 2 hours for complete conversion. Yields remain comparable to dimethyl sulfate (≥95%), but costs are higher due to reagent expenses.
Table 1: Comparison of Methylation Agents
| Parameter | Dimethyl Sulfate | Methyl Iodide |
|---|---|---|
| Reaction Time | 30 min | 2 hours |
| Equivalents | 0.5 | 1.2 |
| Yield | 95% | 93% |
| Safety Considerations | High toxicity | Moderate |
Orthogonal Protection of the Imidazole Side Chain
The imidazole nitrogen of histidine is protected with a trityl (Trt) group to prevent side reactions during peptide elongation. Tritylation is performed using trityl chloride (3 equivalents) in DCM with DIEA, achieving >90% protection efficiency. The bulky Trt group enhances solubility in organic solvents and prevents imidazole-mediated side chain interactions.
Solution-Phase Synthesis for Scalable Production
Stepwise Functional Group Protection
In solution-phase synthesis, D-histidine undergoes sequential protection:
-
Nα-Methylation: The α-amino group is methylated via reductive amination using formaldehyde and sodium cyanoborohydride in methanol (pH 5.5), yielding Nα-methyl-D-histidine with 85% efficiency.
-
Fmoc Protection: The methylated amine is reacted with Fmoc-Osu (1.5 equivalents) in tetrahydrofuran (THF), achieving near-quantitative Fmoc incorporation.
-
Imidazole Tritylation: Trityl chloride (3 equivalents) in DCM with DIEA selectively protects the imidazole nitrogen, completing the synthesis.
Advantages:
-
Suitable for multi-gram-scale production.
-
Avoids resin-handling complexities.
Limitations:
-
Requires extensive purification via column chromatography.
Enzymatic Methylation Approaches
Histidine Methyltransferase Catalysis
Recent advances exploit engineered histidine methyltransferases (HMTs) to catalyze Nα-methylation. For example, E. coli-expressed HMT from Streptomyces spp. methylates Fmoc-D-histidine in aqueous buffer (pH 7.4) using S-adenosylmethionine (SAM) as a methyl donor. Yields reach 70–75%, but enzyme availability and cost remain barriers to industrial adoption.
Key Optimization Strategies:
-
Cofactor Regeneration: SAM recycling systems using adenine phosphoribosyltransferase improve cost efficiency.
-
Solvent Engineering: Co-solvents like tert-butanol (20% v/v) enhance substrate solubility without denaturing enzymes.
Analytical Characterization and Quality Control
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms product purity (>98%). Retention times for Fmoc-Nα-methyl-N-im-trityl-D-histidine typically range from 12–14 minutes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (600 MHz, CDCl3) key signals:
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing Fmoc-nalpha-methyl-n-im-trityl-d-histidine using Fmoc-SPPS (Solid-Phase Peptide Synthesis)?
- Methodological Answer : The synthesis involves sequential deprotection of the Fmoc group using 20% piperidine in DMF, followed by coupling of protected amino acids using HBTU/HOBt activation. The trityl (Trt) group on the imidazole side chain of histidine prevents undesired side reactions during elongation. Purification is typically achieved via reverse-phase HPLC using a C18 column with acetonitrile/water gradients .
- Key Parameters : Monitor coupling efficiency via Kaiser test or LC-MS. Optimal reaction times (1–2 hours) and temperature (25°C) are critical to minimize racemization .
Q. How does the trityl (Trt) protection strategy influence the stability and reactivity of histidine in peptide synthesis?
- Analysis : The Trt group sterically shields the imidazole ring, preventing metal coordination or undesired alkylation during acidic cleavage. However, it requires mild acidic conditions (e.g., 1% TFA in DCM) for removal, which must be balanced against peptide backbone stability .
- Experimental Validation : Compare side-chain reactivity using MALDI-TOF MS before and after deprotection to confirm selectivity .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Protocol :
- NMR : Analyze - and -NMR in DMSO-d6 to verify Fmoc (δ 7.2–7.8 ppm) and Trt (δ 7.1–7.4 ppm) aromatic protons.
- HPLC : Use a gradient of 0.1% TFA in acetonitrile/water (retention time: ~12–15 minutes for purity >98%) .
- HRMS : Confirm molecular ion [M+H] at m/z 620.72 (calculated: 619.71 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for this compound derivatives?
- Case Study : Discrepancies in imidazole proton shifts (e.g., δ 8.1 vs. 7.9 ppm) may arise from solvent polarity or aggregation. Use variable-temperature NMR (VT-NMR) to assess conformational flexibility. Cross-validate with 2D COSY and HSQC to assign ambiguous peaks .
- Mitigation : Standardize solvent systems (e.g., DMSO-d6 vs. CDCl3) and concentration (10–20 mM) to ensure reproducibility .
Q. What strategies optimize the enantiomeric purity of D-histidine derivatives during Fmoc-SPPS?
- Experimental Design :
- Chiral Auxiliaries : Incorporate (R)- or (S)-configured coupling reagents (e.g., OxymaPure/DIC) to minimize racemization.
- Kinetic Analysis : Track enantiomeric excess (ee) via chiral HPLC with a Crownpak CR(+) column. Adjust coupling time (<90 minutes) and base (DIEA vs. NMM) to maintain ee >99% .
Q. How do solvent systems affect the crystallization and storage stability of this compound?
- Study Design :
- Crystallization Screens : Test solvents (e.g., ethyl acetate/hexane vs. THF/water) for polymorph formation using X-ray diffraction (XRD).
- Stability Assays : Store samples at –20°C, +4°C, and RT for 6 months; analyze degradation via TLC (Rf shifts) and LC-MS.
Q. What computational methods predict the compatibility of this compound with non-standard amino acids in peptide design?
- Approach :
- Molecular Dynamics (MD) : Simulate peptide folding in explicit solvent (e.g., TIP3P water) to assess steric clashes involving the Trt group.
- Docking Studies : Use AutoDock Vina to evaluate interactions with target proteins (e.g., histidine-rich enzymes).
Methodological Considerations
Q. How should researchers design controlled experiments to compare this compound with alternative protecting groups (e.g., Pmc, Mtt)?
- Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
